molecular formula C14H22Cl2N2O2 B2962542 Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride CAS No. 1286274-88-1

Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride

Cat. No.: B2962542
CAS No.: 1286274-88-1
M. Wt: 321.24
InChI Key: YCIZDRUDHZYHCK-UHFFFAOYSA-N
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Description

Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride (CAS No. 1286274-88-1) is a synthetic organic compound characterized by a benzoate ester core substituted at the meta position with a piperidin-4-ylaminomethyl group. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. This compound is primarily utilized as a building block or intermediate in drug discovery, particularly in the development of small-molecule therapeutics targeting neurological or metabolic disorders . Its piperidine moiety contributes to conformational flexibility, a feature often leveraged in drug design to optimize binding affinity with biological targets.

Properties

IUPAC Name

methyl 3-[(piperidin-4-ylamino)methyl]benzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)12-4-2-3-11(9-12)10-16-13-5-7-15-8-6-13;;/h2-4,9,13,15-16H,5-8,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIZDRUDHZYHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride typically involves the following steps:

  • Benzoylation: The starting material, 3-aminomethylbenzoic acid, undergoes benzoylation to form the corresponding benzoate ester.

  • Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where the amine group attacks the benzoate ester.

  • Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and automated systems are often employed to streamline the process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the piperidine ring or the benzoate ester.

  • Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different amine derivatives and esters.

Scientific Research Applications

Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2O2. The compound features a benzoate moiety attached to a piperidine ring through an amino-methyl linkage. The presence of two hydrochloride ions enhances its solubility in water and stability.

Chemical Properties and Reactivity
this compound is characterized by its potential to undergo nucleophilic substitutions and acylation reactions, which are typical of benzoate esters. The piperidine ring can also undergo transformations like alkylation and acylation, making it a versatile compound in synthetic organic chemistry. Moreover, the amino group's presence allows for further derivatization, potentially leading to the synthesis of more complex molecules.

Synthesis
The synthesis of this compound typically involves several steps where functional groups are introduced sequentially to build complex structures.

Potential Applications
this compound has potential applications in various fields:

  • Pharmaceuticals The compound is of interest in medicinal chemistry because of its potential pharmacological applications and biological activities. It may possess distinct pharmacological properties not found in similar compounds due to its unique combination of an amino group attached to a piperidine ring and a benzoate moiety. The dual hydrochloride salt form may also enhance solubility, potentially improving bioavailability for therapeutic applications.
  • Chemical Research: It can be used in synthetic organic chemistry due to the chemical reactivity of this compound, primarily involving nucleophilic substitutions and acylation reactions typical of benzoate esters.

Mechanism of Action

The mechanism by which Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride exerts its effects involves its interaction with specific molecular targets. The piperidine ring can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Insights : Crystallographic studies using programs like SHELXL (SHELX system) may resolve conformational details of these compounds, though specific data are absent in the provided evidence .
  • Toxicological Data: Limited acute or chronic toxicity data for 1286274-88-1 underscore the need for further studies to establish occupational exposure limits .
  • Environmental Impact: None of the analogs have fully characterized ecotoxicological profiles, posing challenges for risk assessment in industrial settings .

Biological Activity

Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride (CAS Number: 1286274-88-1) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

  • Molecular Formula : C14H22Cl2N2O2
  • Molar Mass : 284.78 g/mol
  • Structure : The compound features a benzoate moiety linked to a piperidine ring through an aminomethyl group, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets within the body:

  • Lysosomal Phospholipase A2 Inhibition : Recent studies have indicated that compounds similar in structure may inhibit lysosomal phospholipase A2 (LPLA), an enzyme implicated in phospholipid metabolism and associated with drug-induced phospholipidosis. This inhibition could lead to alterations in lipid metabolism and cellular signaling pathways .
  • Antimicrobial Activity : The piperidine moiety is often associated with antimicrobial properties. Compounds containing piperidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit similar properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeDescriptionReference
LPLA InhibitionInhibits lysosomal phospholipase A2, affecting lipid metabolism
Antimicrobial EffectsPotential activity against bacteria, similar to other piperidine compounds
CytotoxicityAssessed in various cell lines; specific IC50 values pending

Case Studies

  • Pharmacological Assessment : A study evaluated the pharmacological profile of related compounds, noting significant inhibition of LPLA and subsequent effects on cell viability in MDCK cells. The results suggest that this compound could have implications for drug-induced toxicity management .
  • Antimicrobial Testing : In vitro tests demonstrated that piperidine derivatives exhibit broad-spectrum antimicrobial activity. Although specific data for this compound is limited, it is hypothesized that it may share these properties based on structural similarities .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride, and what challenges arise during purification?

The synthesis typically involves coupling piperidin-4-amine derivatives with methyl 3-(bromomethyl)benzoate under basic conditions, followed by dihydrochloride salt formation using HCl. Key challenges include controlling stoichiometry to avoid over-alkylation and ensuring complete salt formation. Purification often requires recrystallization from ethanol/water mixtures or column chromatography with polar solvents (e.g., dichloromethane/methanol gradients). Impurities such as unreacted starting materials or mono-HCl salts must be monitored via HPLC or TLC .

Q. How can researchers characterize the structural integrity of this compound?

X-ray crystallography (using programs like SHELXL ) is ideal for confirming the dihydrochloride salt formation and spatial arrangement of the piperidine moiety. For labs without crystallography access, 1^1H/13^13C NMR can validate the methyl benzoate ester (δ ~3.9 ppm for OCH3_3) and piperidine NH/CH2_2 signals. Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 293.2 (free base) and 321.2 (dihydrochloride) .

Q. What are the solubility properties of this compound in common laboratory solvents?

The compound is highly soluble in polar solvents like water (>50 mg/mL) and methanol due to its ionic dihydrochloride form. In non-polar solvents (e.g., hexane), solubility is negligible. For reaction compatibility, DMF or DMSO is recommended for hydrophobic conditions, but residual solvent must be thoroughly removed to prevent interference in biological assays .

Q. What safety protocols are essential during handling?

Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists. Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data between predicted and observed bond lengths?

Discrepancies in piperidine ring bond lengths (e.g., C-N distances) may arise from protonation states or crystal packing effects. Refine the structure using SHELXL with restraints for expected bond lengths/angles. Validate against DFT-calculated geometries (e.g., B3LYP/6-31G*) to distinguish crystallographic artifacts from true structural deviations .

Q. What experimental strategies mitigate decomposition of this compound in aqueous buffers during biological assays?

The dihydrochloride form is prone to hydrolysis at pH >7.5. Prepare fresh stock solutions in pH 4–5 buffers (e.g., acetate) and avoid prolonged storage. Monitor stability via UV-Vis (λ ~260 nm for benzoate) or LC-MS. For long-term studies, lyophilize aliquots and reconstitute immediately before use .

Q. How can researchers assess potential off-target interactions of this compound in receptor-binding studies?

Perform competitive binding assays against a panel of GPCRs (e.g., serotonin, dopamine receptors) due to the piperidine moiety’s affinity for amine-binding pockets. Use radiolabeled ligands (e.g., 3^3H-spiperone for D2_2 receptors) and calculate IC50_{50} values. Cross-validate with computational docking (AutoDock Vina) to identify key residues involved in binding .

Q. What analytical methods are suitable for detecting trace impurities in batch-to-batch variations?

Employ UPLC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect impurities <0.1%. Common impurities include residual 3-(bromomethyl)benzoate (retention time ~6.2 min) and mono-HCl derivatives. Quantify using external calibration curves and report as % area normalization .

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